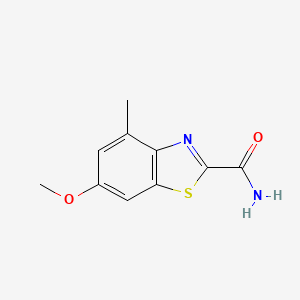
(S)-(+)-(2-Naphthyl)-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a naphthalene ring attached to a 1,2-ethanediol moiety. The compound’s chirality arises from the stereocenter at the second carbon of the ethanediol group, making it an enantiomerically pure substance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-(2-Naphthyl)-1,2-ethanediol typically involves asymmetric reduction of the corresponding ketone, (2-Naphthyl)-2-oxoethanol. This reduction can be achieved using chiral catalysts or reagents such as borane complexes with chiral ligands. The reaction is usually carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction methods are preferred due to their high specificity and environmentally friendly nature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(+)-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include various naphthyl derivatives, such as naphthyl ketones, naphthyl carboxylic acids, and substituted naphthyl ethanediols.
Applications De Recherche Scientifique
(S)-(+)-(2-Naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and as a chiral ligand in asymmetric synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (S)-(+)-(2-Naphthyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- ®-(-)-(2-Naphthyl)-1,2-ethanediol
- 1,2-Dihydroxy-1,2-dihydronaphthalene
- 2-Naphthylmethanol
Comparison: (S)-(+)-(2-Naphthyl)-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other similar compounds. Its high enantioselectivity and specific interactions with molecular targets make it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1S)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m1/s1 |
Clé InChI |
JXEVRCMCTBQCHC-GFCCVEGCSA-N |
SMILES isomérique |
C1C=CCC2=C1C=CC(=C2)[C@@H](CO)O |
SMILES canonique |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
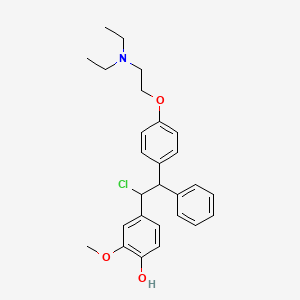
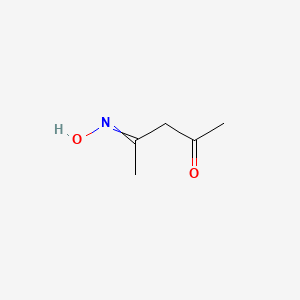
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
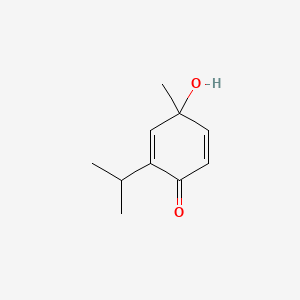
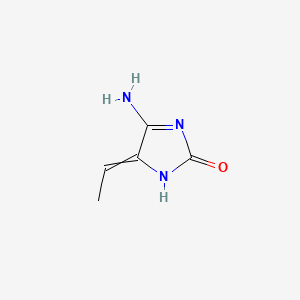
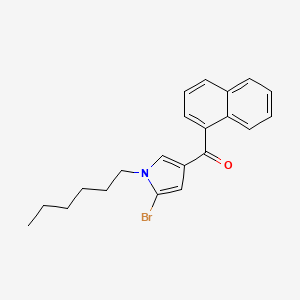

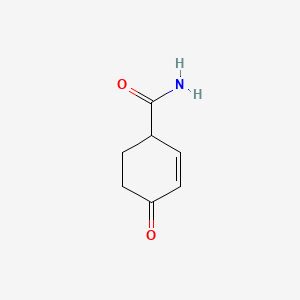
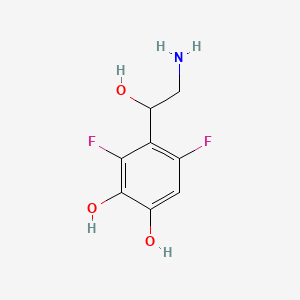

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
